

# A Comparative Analysis of Aderbasib and JG26: In Vivo Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025



A direct comparative analysis of the in vivo efficacy and toxicity of **JG26** and aderbasib is not currently possible due to the absence of published in vivo data for **JG26**. While aderbasib has been evaluated in several preclinical and clinical settings, research on **JG26** appears to be at an earlier, in vitro stage. This guide, therefore, provides a comprehensive overview of the available in vivo data for aderbasib and the current in vitro understanding of **JG26**, offering a baseline for future comparative research.

## Aderbasib: A Dual ADAM10/17 Inhibitor with Anti-Tumor Activity

Aderbasib (INCB7839) is an orally bioavailable, potent inhibitor of both ADAM10 and ADAM17, two cell-surface proteases known as sheddases.[1][2] These enzymes are implicated in the release of various signaling molecules, including those that drive tumor growth and inflammation.[3][4][5] By inhibiting ADAM10 and ADAM17, aderbasib aims to suppress tumor cell proliferation.[1]

### In Vivo Efficacy of Aderbasib

Preclinical studies have demonstrated the anti-tumor efficacy of aderbasib in various cancer models.

Glioma: In a pediatric glioblastoma orthotopic xenograft model using SU-pcGBM2 cells in NSG mice, intraperitoneal administration of aderbasib at a dose of 50 mg/kg, five days a week for two weeks, robustly inhibited tumor growth.[2]



Breast Cancer: In a BT474-SC1 breast cancer xenograft model, aderbasib was tested at a daily dose of 30 mg/kg.[6] While specific tumor growth inhibition data from this particular study is not detailed in the provided search results, the context suggests its investigation in combination therapies for HER2+ breast cancer.[6] The rationale for using an ADAM inhibitor in this context is that ADAM10 and ADAM17 are involved in the shedding of the HER2 receptor, a process that can contribute to resistance to HER2-targeted therapies.[6]

### In Vivo Toxicity of Aderbasib

While showing promise in preclinical models, the clinical development of aderbasib has been hampered by toxicity concerns. Notably, treatment with potent, non-selective inhibitors of ADAM10 and ADAM17, such as aderbasib, has been associated with the induction of deep vein thrombosis in some patients.[5] Development of aderbasib for metastatic breast cancer was halted in 2011 following contradictory results from Phase II trials.[1]

### **Signaling Pathway Targeted by Aderbasib**

Aderbasib's mechanism of action involves the inhibition of ADAM10 and ADAM17, which play a crucial role in the processing of various cell surface proteins. This includes ligands for the epidermal growth factor receptor (EGFR) and the Notch signaling pathway.[7] By blocking these sheddases, aderbasib can interfere with these key oncogenic signaling cascades.





Click to download full resolution via product page

Caption: Mechanism of Aderbasib in inhibiting tumor growth.

# JG26: An ADAM17-Selective Inhibitor with In Vitro Antiviral Activity

**JG26** is described as a selective inhibitor of ADAM17.[8] Its investigation has primarily focused on its potential role in mitigating SARS-CoV-2 infection.

### In Vitro Efficacy of JG26



Research has shown that **JG26** can partially inhibit the shedding of the angiotensin-converting enzyme 2 (ACE2) receptor in Calu-3 human lung cells.[8] ACE2 is the primary receptor for SARS-CoV-2 entry into host cells, and its shedding is mediated by ADAM17. By reducing the amount of soluble ACE2, **JG26** is thought to limit viral dissemination.[8] In these in vitro studies, **JG26** demonstrated promising antiviral activity against SARS-CoV-2.[8]

### In Vivo Efficacy and Toxicity of JG26

There is currently no publicly available information regarding the in vivo efficacy or toxicity of **JG26**. The compound's development stage appears to be preclinical, with research focused on its in vitro effects.

### Signaling Pathway Targeted by JG26

The known mechanism of action for **JG26** revolves around its selective inhibition of ADAM17, which in the context of the available research, impacts ACE2 receptor processing.





Click to download full resolution via product page

Caption: In vitro mechanism of **JG26** in reducing SARS-CoV-2 infection.

## Experimental Protocols Aderbasib In Vivo Glioma Xenograft Study

- Cell Line: SU-pcGBM2 pediatric glioblastoma cells.
- Animal Model: NSG (NOD scid gamma) mice.
- Tumor Implantation: Orthotopic xenografts.



- Treatment: Aderbasib administered via intraperitoneal injection.
- Dosage: 50 mg/kg.
- Dosing Schedule: 5 days per week for 2 weeks, starting four weeks after tumor implantation.
   [2]
- Formulation: The provided information suggests a potential formulation of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water for an injection solution.[2]

### **JG26** In Vitro SARS-CoV-2 Infection Assay

- · Cell Line: Calu-3 human lung cells.
- Compounds Tested: JG26 and its derivatives.
- Assay: Evaluation of the impact on ACE2 surface expression and antiviral efficacy against SARS-CoV-2 infection.
- Key Finding: JG26 resulted in partial inhibition of both ACE2 receptor shedding and SARS-CoV-2 infection.[8]
- Toxicity: None of the tested compounds, including JG26, exhibited cytotoxic effects on Calu-3 cells at concentrations up to 25 μΜ.[8]

## **Data Summary**

**In Vivo Efficacy of Aderbasib** 

| Cancer<br>Model  | Cell Line | Animal<br>Model | Dosing<br>Regimen                                | Outcome                               | Reference |
|------------------|-----------|-----------------|--------------------------------------------------|---------------------------------------|-----------|
| Glioma           | SU-pcGBM2 | NSG Mice        | 50 mg/kg,<br>i.p., 5<br>days/week for<br>2 weeks | Robustly<br>inhibited<br>tumor growth | [2]       |
| Breast<br>Cancer | BT474-SC1 | Not specified   | 30 mg/kg/day                                     | Investigated for anti-tumor activity  | [6]       |



In Vitro Efficacy of JG26

| Assay                | Cell Line | Key Finding                                                                     | Reference |
|----------------------|-----------|---------------------------------------------------------------------------------|-----------|
| SARS-CoV-2 Infection | Calu-3    | Partial inhibition of<br>ACE2 receptor<br>shedding and SARS-<br>CoV-2 infection | [8]       |

#### Conclusion

Aderbasib has demonstrated in vivo anti-tumor efficacy in preclinical cancer models, but its clinical development has been challenged by toxicity. **JG26** is a more recently described ADAM17 inhibitor with promising in vitro antiviral activity against SARS-CoV-2. A direct comparison of the in vivo efficacy and toxicity of these two compounds is not feasible at this time due to the lack of published in vivo data for **JG26**. Further research, including in vivo studies, is necessary to evaluate the therapeutic potential and safety profile of **JG26** and to enable a direct comparison with other ADAM inhibitors like aderbasib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aderbasib Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aderbasib | C21H28N4O5 | CID 16070111 PubChem [pubchem.ncbi.nlm.nih.gov]



- 8. JG26 attenuates ADAM17 metalloproteinase-mediated ACE2 receptor processing and SARS-CoV-2 infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Aderbasib and JG26: In Vivo Efficacy and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608184#in-vivo-efficacy-and-toxicity-of-jg26-compared-to-aderbasib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com